

# An In-depth Technical Guide to Ethyl 4-chloro-2-methylbenzoate

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## Compound of Interest

Compound Name: Ethyl 4-chloro-2-methylbenzoate

CAS No.: 15393-58-5

Cat. No.: B3177359

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ethyl 4-chloro-2-methylbenzoate** is a substituted aromatic ester with the CAS number 15393-58-5.<sup>[1]</sup> This compound is of significant interest to the scientific community, particularly those involved in organic synthesis, medicinal chemistry, and materials science. Its structural features, a chlorinated and methylated benzene ring attached to an ethyl ester, make it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and its applications, with a focus on providing practical insights for researchers and drug development professionals.

## Physicochemical Properties

Understanding the physicochemical properties of **Ethyl 4-chloro-2-methylbenzoate** is crucial for its handling, application in reactions, and for the purification of its products.

Table 1: Physicochemical Properties of **Ethyl 4-chloro-2-methylbenzoate**

Property	Value	Source(s)
CAS Number	15393-58-5	[1]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClO <sub>2</sub>	[1]
Molecular Weight	198.65 g/mol	[1]
Physical Form	Liquid or Semi-solid	[1]
Purity	Typically ≥98%	[1]
Storage Temperature	Room Temperature	[1]
InChI	1S/C10H11ClO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3	[1]
InChIKey	NLTONRXIPNPAGV-UHFFFAOYSA-N	[1]

Note: Experimental data for properties such as boiling point, density, and solubility are not readily available in the searched literature. The physical form is described as liquid or semi-solid by commercial suppliers.

## Synthesis of Ethyl 4-chloro-2-methylbenzoate

A common and efficient method for the synthesis of **Ethyl 4-chloro-2-methylbenzoate** is the Fischer esterification of its corresponding carboxylic acid, 4-chloro-2-methylbenzoic acid, with ethanol in the presence of an acid catalyst.

## Conceptual Framework

Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.

## Experimental Protocol: Fischer Esterification

Materials:

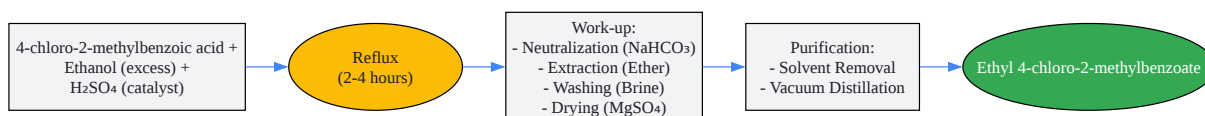
- 4-chloro-2-methylbenzoic acid
- Anhydrous ethanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate (5% aqueous solution)
- Anhydrous magnesium sulfate
- Diethyl ether
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Magnetic stirrer and stir bar
- Heating mantle

#### Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 4-chloro-2-methylbenzoic acid in an excess of anhydrous ethanol (e.g., 5-10 molar equivalents).
- **Catalyst Addition:** While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of the carboxylic acid).
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:**
  - After the reaction is complete, allow the mixture to cool to room temperature.
  - Transfer the reaction mixture to a separatory funnel.

- Add diethyl ether to dilute the mixture and wash with a 5% aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. Be cautious as carbon dioxide gas will be evolved.
- Wash the organic layer with brine (saturated aqueous sodium chloride solution).
- Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
  - Filter off the drying agent.
  - Remove the solvent (diethyl ether and excess ethanol) under reduced pressure using a rotary evaporator.
  - The resulting crude product can be further purified by vacuum distillation to obtain pure **Ethyl 4-chloro-2-methylbenzoate**.

## Diagram of the Synthesis Workflow



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Caption: A generalized workflow for the synthesis of **Ethyl 4-chloro-2-methylbenzoate** via Fischer esterification.

## Applications in Research and Development

While specific, direct applications of **Ethyl 4-chloro-2-methylbenzoate** in marketed drugs are not prominently documented, its structural motifs are present in various biologically active molecules. Its true value lies in its role as a key intermediate and building block in the synthesis of more complex chemical entities.

## Role as a Synthetic Intermediate

The presence of a reactive ester group and a substituted aromatic ring allows for a variety of chemical transformations. The ester can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or reacted with Grignard reagents. The aromatic ring can undergo further electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

A closely related compound, methyl 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) benzoate, is a key intermediate in the synthesis of the antidepressant drug Tianeptine.[2] This highlights the potential of chloro- and methyl-substituted benzoates as important precursors in pharmaceutical synthesis. The synthesis of Tianeptine involves the esterification of 4-chloro-2-aminobenzoic acid as an initial step, followed by further modifications.[2] This underscores the utility of compounds like **Ethyl 4-chloro-2-methylbenzoate** as starting materials or intermediates in multi-step synthetic routes for drug discovery and development.

Furthermore, the general class of substituted benzoates is widely used in the synthesis of agrochemicals and pharmaceuticals. For instance, other chloro-substituted benzoic acid esters serve as precursors for herbicides and insecticides.

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **Ethyl 4-chloro-2-methylbenzoate**.

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

- P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of accidental contact or ingestion, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

## Conclusion

**Ethyl 4-chloro-2-methylbenzoate** is a valuable chemical intermediate with significant potential in synthetic organic chemistry. Its straightforward synthesis via Fischer esterification and the reactivity of its functional groups make it a useful building block for the creation of novel molecules with potential applications in the pharmaceutical and agrochemical industries. While detailed experimental data on some of its physical properties are limited, the information provided in this guide serves as a solid foundation for researchers and professionals to safely handle and effectively utilize this compound in their scientific endeavors.

## References

- Google Patents. CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl)

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## Sources

- [1. Ethyl 4-chloro-2-methylbenzoate | 15393-58-5 \[sigmaaldrich.com\]](#)
- [2. CN105503668A - Synthetic method of 4-chloro-2-\(N-methyl-N-phenyl sulfamoyl\) methyl benzoate - Google Patents \[patents.google.com\]](#)

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